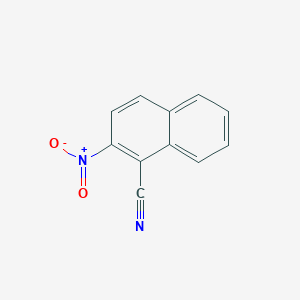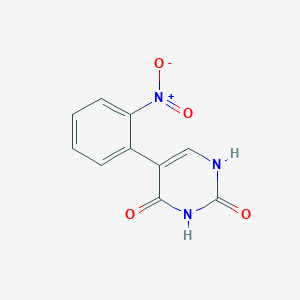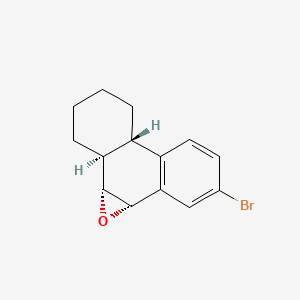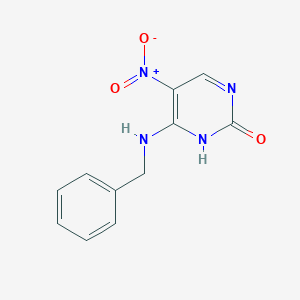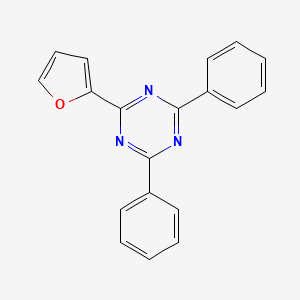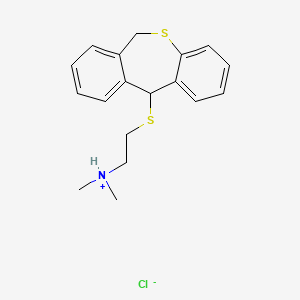
Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride can be achieved through multiple synthetic routes. One common method involves the reaction of benzocbenzothiepin derivatives with appropriate amines under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Aplicaciones Científicas De Investigación
2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Used in the production of dyes, electronic materials, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride include:
- 11-Amino-6,11-dihydro dibenzo[b,e]thiepine
- Benzo cbenzothiepin derivatives
Uniqueness
What sets 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride apart from similar compounds is its specific chemical structure, which imparts unique reactivity and potential biological activities . This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
73150-37-5 |
|---|---|
Fórmula molecular |
C18H22ClNS2 |
Peso molecular |
352.0 g/mol |
Nombre IUPAC |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NS2.ClH/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;/h3-10,18H,11-13H2,1-2H3;1H |
Clave InChI |
MWYZUWVRTUXKKR-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCSC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
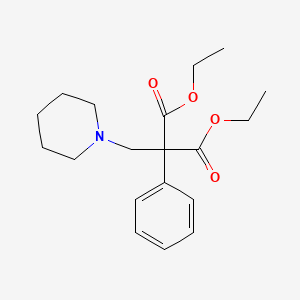
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
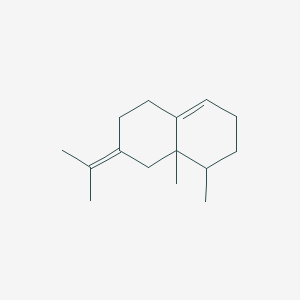
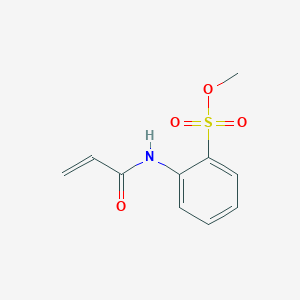
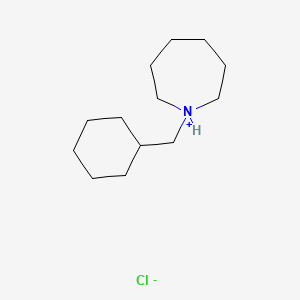
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
